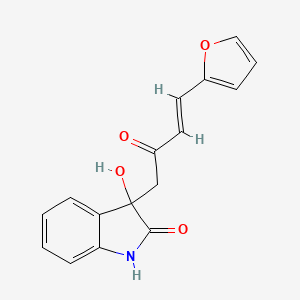

(E)-3-(4-(Furan-2-yl)-2-oxobut-3-en-1-yl)-3-hydroxyindolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(E)-4-(furan-2-yl)-2-oxobut-3-enyl]-3-hydroxy-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c18-11(7-8-12-4-3-9-21-12)10-16(20)13-5-1-2-6-14(13)17-15(16)19/h1-9,20H,10H2,(H,17,19)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXITDUVMMOWQZ-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)C=CC3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)/C=C/C3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-(Furan-2-yl)-2-oxobut-3-en-1-yl)-3-hydroxyindolin-2-one typically involves the condensation of furan-2-carbaldehyde with an appropriate indolinone derivative. One common method is the Knoevenagel condensation, which involves the reaction of furan-2-carbaldehyde with an active methylene compound under basic conditions . The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize by-products and improve the overall purity of the compound.

Chemical Reactions Analysis

Oxidative Dearomatization and Cyclization

The furan ring participates in oxidative transformations, enabling access to polyfunctionalized intermediates. A two-step process involving oxidative dearomatization followed by acid-catalyzed cyclization has been reported :

Step 1: Oxidative rearrangement of 4-(furan-2-yl)butan-2-ones using hypervalent iodine reagents (e.g., IBX), forming 2-ene-1,4,7-triones.

Step 2: Cyclization via Brønsted acids (e.g., TFA), yielding fused furan derivatives.

| Acid Catalyst | Isomer (E/Z) | Product Ratio (Z:E) | Yield (%) |

|---|---|---|---|

| TFA | Z | 89:11 | 72 |

| H2SO4 | E | <5:95 | 38 |

Mechanistic Insight:

-

The reaction proceeds through a spiro-intermediate, with cyclodehydration resembling a modified Paal-Knorr mechanism .

Acid-Mediated Functionalization

The enone system and hydroxyl group undergo acid-catalyzed transformations:

(a) Cyclodehydration

Under strong Brønsted acids (e.g., triflic acid), the compound participates in Friedel-Crafts alkylation with arenes :

| Arene | Acid | Temp (°C) | Product | Yield (%) |

|---|---|---|---|---|

| Benzene | AlCl3 | RT | 3-(Furan-2-yl)-3-phenylpropanoate | 65 |

| Toluene | TfOH | 0 | 3-(Furan-2-yl)-3-(p-tolyl)propanoic acid | 58 |

(b) Hydroxyl Group Reactivity

The tertiary alcohol undergoes dehydration under acidic conditions, forming α,β-unsaturated ketones.

Stereochemical and Substituent Effects

-

Geometric Isomerism: The (E)-configuration of the enone moiety is critical for cyclization efficiency. (Z)-isomers show reduced reactivity .

-

Substituent Impact: Electron-withdrawing groups on the indole ring enhance electrophilicity at the α-position, facilitating nucleophilic attacks .

Comparative Reaction Data

| Reaction Type | Key Reagents/Conditions | Yield Range (%) | Selectivity Notes |

|---|---|---|---|

| Aldol Addition | L-Arginine, MeOH, RT | 60–99 | High diastereoselectivity |

| Oxidative Cyclization | IBX → TFA, CH2Cl2 | 38–72 | Z-isomer dominance |

| Friedel-Crafts Alkylation | AlCl3/TfOH, arene, 0–25°C | 58–65 | Para-substitution preferred |

This compound’s reactivity is governed by its hybrid structure, enabling applications in synthesizing bioactive molecules and heterocyclic frameworks. Experimental protocols emphasize the importance of catalyst choice, acid strength, and stereoelectronic effects in modulating reaction outcomes .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in several areas of medicinal chemistry due to its diverse biological activities:

1.1 Anticancer Activity

Research indicates that (E)-3-(4-(Furan-2-yl)-2-oxobut-3-en-1-yl)-3-hydroxyindolin-2-one exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, it has been evaluated against human tumor cells, showing promising results with mean GI50 values indicating effective growth inhibition .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Preliminary studies suggest that it may possess efficacy against a range of bacterial and fungal pathogens, making it a candidate for further development as an antimicrobial agent.

1.3 Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, (E)-3-(4-(Furan-2-yl)-2-oxobut-3-en-1-yl)-3-hydroxyindolin-2-one has shown potential anti-inflammatory effects in various assays. This could position it as a therapeutic option for inflammatory diseases .

Biological Evaluation

3.1 Mechanism of Action

Understanding the mechanism by which (E)-3-(4-(Furan-2-yl)-2-oxobut-3-en-1-y)-3-hydroxyindolin-2-one exerts its biological effects is crucial for its development as a therapeutic agent. Studies are ongoing to elucidate how it interacts with specific biological targets and pathways involved in cancer progression and inflammation .

3.2 Case Studies

Several case studies have highlighted the compound's potential:

- Case Study on Anticancer Activity : A study conducted by the National Cancer Institute evaluated the compound against a panel of cancer cell lines, demonstrating significant growth inhibition rates, especially in breast and colon cancer models .

- Case Study on Antimicrobial Efficacy : Research published in a peer-reviewed journal indicated that derivatives of this compound exhibited strong activity against multi-drug resistant bacterial strains, suggesting its utility in treating infections caused by resistant pathogens .

Mechanism of Action

The mechanism of action of (E)-3-(4-(Furan-2-yl)-2-oxobut-3-en-1-yl)-3-hydroxyindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Key Observations :

- Yield : The furan-substituted 3n (88%) has a lower yield than 3a (98%) but higher than halogenated analogs (e.g., 3d: 80%) .

- Melting Points : The furan group reduces melting points compared to most phenyl analogs (e.g., 3n: 151–152°C vs. 3d: 196–197°C), likely due to weaker intermolecular interactions from the planar furan ring .

Electronic and Reactivity Differences

- Furan vs. Phenyl: The furan ring is less electron-rich than methoxyphenyl groups (as in 3b) but more π-conjugated than halogenated phenyl groups. This affects reactivity in reactions like hydrodeoxygenation (HDO). For example, (E)-4-(furan-2-yl)but-3-en-2-one (a related enone) shows 81.7% selectivity in HDO, whereas phenyl-substituted analogs may follow different pathways .

- Biological Activity: In indolinone derivatives, substituents significantly influence bioactivity. For instance, a nitro-substituted analog (HOI-02) inhibits cancer cell growth, while an amino-substituted analog (HOI-11) is inactive .

Spectral and Physical Properties

¹H-NMR Shifts :

MS Data :

- 3n: m/z 306 [M+Na]+, consistent with its molecular formula (C₁₆H₁₃NO₄) .

Biological Activity

(E)-3-(4-(Furan-2-yl)-2-oxobut-3-en-1-yl)-3-hydroxyindolin-2-one, a compound with the CAS number 1609385-99-0, has garnered attention in recent years due to its potential biological activities. This article reviews its pharmacological properties, focusing on antibacterial, anticancer, anti-inflammatory, and analgesic effects, supported by data tables and relevant case studies.

Molecular Formula: C₁₆H₁₃NO₄

Molecular Weight: 283.28 g/mol

Purity: >97%

Antibacterial Activity

Recent studies have demonstrated that compounds containing furan moieties exhibit significant antibacterial properties. For instance, derivatives of furan have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | E. coli | 64 µg/mL |

| 2 | Staphylococcus aureus | Not specified |

In a study examining various furan derivatives, it was found that certain compounds exhibited broad-spectrum antibacterial activity, outperforming traditional antibiotics like streptomycin and tetracycline against specific strains such as Pseudomonas fluorescens .

Anticancer Activity

The anticancer potential of (E)-3-(4-(Furan-2-yl)-2-oxobut-3-en-1-yl)-3-hydroxyindolin-2-one has been explored in various cellular models. A notable study evaluated the compound's effects on human cervical cancer cells (HeLa), revealing promising inhibitory activity.

| Study | Cell Line | IC₅₀ (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 1 | HeLa | 0.15 ± 0.05 | Mitochondrial modification |

The proposed mechanism involves mitochondrial modifications leading to apoptosis in cancer cells, highlighting the compound's potential as a therapeutic agent in oncology .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of furan derivatives have been extensively studied. Compounds linked to furan moieties have shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.

| Compound | COX Inhibition Potency |

|---|---|

| 1 | Comparable to rofecoxib |

Additionally, analgesic activity was assessed using various models, with some derivatives demonstrating stronger effects than traditional analgesics like morphine and acetylsalicylic acid .

Case Study 1: Antibacterial Efficacy

A novel furan derivative exhibited significant antibacterial action against multiple strains, including Listeria monocytogenes. The study concluded that the compound could serve as a basis for developing new antibacterial agents .

Case Study 2: Cancer Cell Inhibition

In a comparative analysis of several indolinone derivatives, (E)-3-(4-(Furan-2-yl)-2-oxobut-3-en-1-yl)-3-hydroxyindolin-2-one was highlighted for its selective cytotoxicity towards HeLa cells while sparing normal cells .

Q & A

Q. What are the key synthetic strategies for (E)-3-(4-(Furan-2-yl)-2-oxobut-3-en-1-yl)-3-hydroxyindolin-2-one, and how can reaction conditions be optimized?

The synthesis of indolinone derivatives typically involves condensation reactions, Michael additions, or spiroannulation protocols. For example, (E)-configured compounds can be synthesized via stereoselective [4+2] or [3+2] cyclizations under controlled conditions. Key steps include:

- Use of NaH as a base in THF to promote enolate formation (e.g., for 2-oxoindoline intermediates) .

- Protection of reactive hydroxy groups with tert-butoxycarbonyl (Boc) to prevent side reactions .

- Purification via silica gel chromatography to isolate products with >70% yield . Optimization may involve adjusting solvent polarity, temperature, or catalyst loading to enhance stereoselectivity and yield.

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

Structural confirmation requires a combination of:

- NMR spectroscopy : To resolve the (E)-configuration of the enone system and hydroxyindolin-2-one scaffold. For example, coupling constants (J) in ¹H NMR distinguish trans-olefins (J ≈ 15–16 Hz) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray crystallography : Single-crystal studies (e.g., R factor < 0.05) confirm spatial arrangement, as demonstrated for fluorophenyl-indole analogs .

Advanced Research Questions

Q. What challenges arise in resolving stereochemical ambiguities during synthesis, and how can they be addressed methodologically?

The compound’s stereochemistry at the 3-hydroxyindolin-2-one moiety and furan-2-yl substituent is prone to epimerization. Mitigation strategies include:

- Chiral auxiliaries : Temporarily fixing stereocenters using Boc or acetyl groups during synthesis .

- Low-temperature crystallization : To preserve stereochemical integrity, as shown in studies of fluorophenyl-indole derivatives crystallized at 153 K .

- DFT calculations : Predicting thermodynamic stability of stereoisomers to guide synthetic routes .

Q. How do electronic and steric effects of the furan-2-yl group influence the compound’s reactivity and bioactivity?

The furan ring introduces electron-rich π-systems that:

- Enhance electrophilic reactivity at the α,β-unsaturated ketone (2-oxobut-3-en-1-yl), enabling Michael addition with nucleophiles (e.g., thiols or amines) .

- Modulate bioactivity by interacting with hydrophobic pockets in target proteins, as observed in indole-based kinase inhibitors . Steric hindrance from the furan substituent may reduce metabolic degradation, improving pharmacokinetic stability .

Q. What contradictions exist in reported bioactivity data for similar indolin-2-one derivatives, and how can they be resolved experimentally?

Discrepancies in IC₅₀ values or selectivity profiles often stem from:

- Assay variability : Differences in cell lines (e.g., cancer vs. non-cancer) or enzyme isoforms .

- Solubility limitations : Poor aqueous solubility of hydrophobic indolin-2-ones can skew in vitro results. Use of DMSO co-solvents must be standardized (<0.1% v/v) . Resolution requires orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) and strict adherence to protocols like USP31/NF26 for compound handling .

Q. How can computational methods (e.g., molecular docking or MD simulations) guide the design of analogs with improved target specificity?

- Docking studies : Identify key interactions (e.g., hydrogen bonds between the hydroxyindolin-2-one and catalytic lysine residues in kinases) .

- MD simulations : Predict conformational stability of the furan-oxobut-3-en-1-yl chain in solvent or lipid bilayers .

- QSAR models : Correlate substituent electronegativity (e.g., fluorophenyl vs. furyl) with bioactivity to prioritize synthetic targets .

Methodological Considerations

Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?

- Forced degradation studies : Expose the compound to pH extremes (1–13), oxidative stress (H₂O₂), and UV light to identify degradation pathways .

- LC-MS monitoring : Track degradation products (e.g., hydrolysis of the oxobut-3-en-1-yl group) over time .

- Accelerated stability testing : Use elevated temperatures (40–60°C) to simulate long-term storage .

Q. How should researchers address low yields in large-scale synthesis without compromising stereopurity?

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions .

- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) enhance efficiency .

- DoE (Design of Experiments) : Multivariate analysis optimizes parameters like solvent ratio or reaction time .

Data Interpretation and Reporting

Q. What statistical methods are essential for validating bioactivity data in preclinical studies?

Q. How can researchers ensure reproducibility when publishing synthetic protocols?

- Detailed characterization : Report all NMR shifts, MS peaks, and crystallographic parameters (e.g., C–C bond lengths ±0.003 Å) .

- Deposit raw data : Submit spectra and crystal structures to repositories like Cambridge Crystallographic Data Centre (CCDC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.